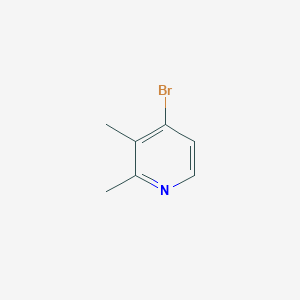

4-Bromo-2,3-dimethylpyridine

Beschreibung

BenchChem offers high-quality 4-Bromo-2,3-dimethylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2,3-dimethylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-2,3-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN/c1-5-6(2)9-4-3-7(5)8/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHCLIPMSNVUELH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30624692 | |

| Record name | 4-Bromo-2,3-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259807-91-5 | |

| Record name | 4-Bromo-2,3-dimethylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=259807-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2,3-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-2,3-dimethylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,3-dimethylpyridine is a halogenated pyridine derivative that serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its utility as a reagent for introducing the 2,3-dimethylpyridine moiety into larger molecules makes a thorough understanding of its physicochemical properties essential for researchers in drug discovery and development. This technical guide provides a comprehensive overview of the known physicochemical properties of 4-Bromo-2,3-dimethylpyridine, detailed experimental protocols for their determination, and a visual representation of its synthetic pathway.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 4-Bromo-2,3-dimethylpyridine. It is important to note that while some experimental data is available, certain values are predicted based on computational models.

| Property | Value | Source |

| Molecular Formula | C₇H₈BrN | [1] |

| Molecular Weight | 186.05 g/mol | [1][2] |

| Appearance | Colorless to off-white Solid-Liquid Mixture | [1] |

| Boiling Point | 227.0 ± 35.0 °C (Predicted) | [1] |

| Density | 1.415 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 4.61 ± 0.10 (Predicted) | [1] |

| Melting Point | Not explicitly available in the searched literature. | |

| Solubility | Not explicitly available in the searched literature. |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of 4-Bromo-2,3-dimethylpyridine are provided below. These protocols are standard laboratory procedures for organic compounds.

Synthesis of 4-Bromo-2,3-dimethylpyridine

Principle: This protocol describes the synthesis of 4-Bromo-2,3-dimethylpyridine from 2,3-dimethyl-4-hydroxypyridine via a bromination reaction using phosphorus tribromide.[1]

Materials:

-

2,3-dimethylpyridin-4-ol

-

Phosphorus tribromide (PBr₃)

-

Ice

-

Aqueous sodium hydroxide (NaOH)

-

Diethyl ether

-

Water

-

Nitrogen gas

Procedure:

-

In a reaction vessel under a nitrogen atmosphere, combine 2,3-dimethylpyridin-4-ol (2.0 g, 20 mmol) and phosphorus tribromide (14.0 g, 49 mmol).[1]

-

Stir the mixture and heat to 130 °C for 4 hours.[1]

-

After the reaction is complete, cool the mixture and slowly pour it into ice water.[1]

-

Adjust the pH of the solution to be alkaline using aqueous sodium hydroxide.[1]

-

Extract the aqueous mixture with diethyl ether.

-

Wash the combined organic extracts with water.

-

The organic phase is then concentrated under reduced pressure to yield the crude product.[1]

-

The final product can be purified by crystallization or chromatography.

Characterization: The structure of the synthesized 4-Bromo-2,3-dimethylpyridine can be confirmed using spectroscopic methods such as ¹H NMR and LC/MS.[1]

Determination of Melting Point

Principle: The melting point of a solid organic compound is a physical property used for identification and purity assessment. A sharp melting range typically indicates a pure compound.

Materials:

-

Dry, purified 4-Bromo-2,3-dimethylpyridine

-

Capillary tubes

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Thermometer

Procedure:

-

Ensure the sample of 4-Bromo-2,3-dimethylpyridine is thoroughly dried.

-

Finely powder a small amount of the sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This range is the melting point.

Determination of Solubility

Principle: The solubility of a compound in various solvents provides insight into its polarity and potential applications in different reaction and purification systems.

Materials:

-

4-Bromo-2,3-dimethylpyridine

-

A selection of solvents (e.g., water, ethanol, acetone, diethyl ether, toluene, dichloromethane)

-

Test tubes

-

Vortex mixer

Procedure:

-

To a series of test tubes, add approximately 10-20 mg of 4-Bromo-2,3-dimethylpyridine.

-

To each test tube, add 1 mL of a different solvent.

-

Vigorously agitate each mixture using a vortex mixer for 1-2 minutes.

-

Visually inspect each tube to determine if the solid has completely dissolved.

-

Classify the solubility as soluble, partially soluble, or insoluble for each solvent. For more quantitative results, a saturated solution can be prepared, and the concentration can be determined spectroscopically or gravimetrically after solvent evaporation.

Determination of pKa

Principle: The pKa is a measure of the acidity of a compound. For a pyridine derivative, it refers to the acidity of its conjugate acid, the pyridinium ion. Potentiometric titration is a common method for its determination.

Materials:

-

4-Bromo-2,3-dimethylpyridine

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

pH meter and electrode

-

Burette

-

Beaker and magnetic stirrer

Procedure:

-

Accurately weigh a sample of 4-Bromo-2,3-dimethylpyridine and dissolve it in a known volume of water (or a water/co-solvent mixture if solubility is low).

-

Add a stoichiometric excess of the standardized HCl solution to fully protonate the pyridine nitrogen.

-

Calibrate the pH meter using standard buffer solutions.

-

Immerse the pH electrode in the sample solution and begin stirring.

-

Titrate the solution with the standardized NaOH solution, adding small increments of the titrant and recording the pH after each addition.

-

Continue the titration well past the equivalence point.

-

Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point where half of the protonated pyridine has been neutralized).

Visualization of Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of 4-Bromo-2,3-dimethylpyridine from 2,3-dimethyl-4-hydroxypyridine.

References

An In-depth Technical Guide to 4-Bromo-2,3-dimethylpyridine (CAS: 259807-91-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,3-dimethylpyridine is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis, particularly in the realm of medicinal chemistry. Its pyridine core, substituted with both a bromine atom and two methyl groups, offers a unique combination of reactivity and structural features, making it a valuable intermediate in the development of novel therapeutic agents. The bromine atom at the 4-position provides a reactive handle for various cross-coupling reactions, enabling the introduction of molecular diversity, while the dimethylated pyridine scaffold is a common motif in biologically active compounds. This guide provides a comprehensive overview of the synthesis, properties, and applications of 4-Bromo-2,3-dimethylpyridine, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Bromo-2,3-dimethylpyridine is presented in the table below. These properties are essential for its handling, characterization, and use in chemical reactions.

| Property | Value |

| CAS Number | 259807-91-5 |

| Molecular Formula | C₇H₈BrN |

| Molecular Weight | 186.05 g/mol |

| Appearance | Colorless to off-white solid-liquid mixture |

| Boiling Point | 227.0 ± 35.0 °C (Predicted)[1] |

| Density | 1.415 ± 0.06 g/cm³ (Predicted)[1] |

| pKa | 4.61 ± 0.10 (Predicted)[1] |

| Storage | Inert atmosphere (nitrogen or Argon) at 2–8 °C[1] |

Synthesis

The synthesis of 4-Bromo-2,3-dimethylpyridine can be achieved through various routes. One common method involves the bromination of a suitable precursor, such as 2,3-dimethyl-4-hydroxypyridine or through a multi-step synthesis starting from 2,3-lutidine.

Synthesis from 2,3-dimethyl-4-hydroxypyridine

A reported method for the synthesis of 4-Bromo-2,3-dimethylpyridine involves the reaction of 2,3-dimethylpyridin-4-ol with phosphorus tribromide.[1]

Experimental Protocol:

-

To a reaction vessel, add 2,3-dimethylpyridin-4-ol (2.0 g, 20 mmol) and phosphorus tribromide (14.0 g, 49 mmol).[1]

-

Stir the mixture at 130 °C for 4 hours under a nitrogen atmosphere.[1]

-

After the reaction is complete, cool the mixture and slowly pour it into ice water.[1]

-

Adjust the pH of the solution to alkaline using aqueous sodium hydroxide.[1]

-

Extract the mixture with ether.

-

Wash the organic phase with water.

-

Concentrate the organic phase under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization or chromatography to yield a brown, needle-like solid.[1]

Characterization Data:

-

¹H NMR (CDCl₃): δ 8.10 (d, 1H), 7.34 (d, 1H), 2.58 (s, 3H), 2.39 (s, 3H).[1]

-

LC/MS: m/z 185.7 ([M+H]⁺, 100%), 187.7 ([M+H+2]⁺, 97%).[1]

Synthesis via Nitration of 2,3-Lutidine

An alternative synthetic pathway involves the nitration of 2,3-lutidine to form an N-oxide intermediate, which can then be converted to the bromo-derivative. A key intermediate in this process is 2,3-dimethyl-4-nitropyridine-N-oxide.

Experimental Protocol for the Synthesis of 2,3-dimethyl-4-nitropyridine-N-oxide:

-

Mix 2,3-dimethylpyridine-N-oxide with concentrated sulfuric acid.[2][3]

-

Cool the mixture to a temperature between -10 °C and 20 °C.[2][3]

-

Slowly add a sulfuric acid solution of potassium nitrate dropwise to the mixture.[2][3]

-

After the addition is complete, heat the reaction mixture to a temperature between 80 °C and 120 °C for 1-2 hours.[2][3]

-

Monitor the reaction progress using HPLC until the starting material is consumed.[2]

-

Cool the reaction mixture to room temperature and add water.

-

Filter the mixture and extract the filtrate with dichloromethane.

-

Concentrate the organic phase to obtain 2,3-dimethyl-4-nitropyridine-N-oxide as a light yellow product.[2]

The subsequent conversion of the nitro-N-oxide intermediate to 4-Bromo-2,3-dimethylpyridine involves nucleophilic substitution of the nitro group. The nitro group in 4-nitropyridine-N-oxide can be readily replaced by various nucleophiles, including bromide ions.[4][5]

General Workflow for Synthesis via Nitration:

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. sciencemadness.org [sciencemadness.org]

An In-depth Technical Guide on 4-Bromo-2,3-dimethylpyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential physicochemical data for 4-Bromo-2,3-dimethylpyridine, a heterocyclic organic compound of interest in medicinal chemistry and materials science. The information is presented to support research and development activities.

Physicochemical Properties

The fundamental molecular characteristics of 4-Bromo-2,3-dimethylpyridine are summarized below. These data are critical for stoichiometric calculations, analytical method development, and the design of synthetic routes.

| Property | Value |

| Chemical Formula | C₇H₈BrN[1][2] |

| Molecular Weight | 186.05 g/mol [1][3][4] |

| CAS Number | 259807-91-5[1] |

Logical Relationship of Molecular Components

The molecular formula, C₇H₈BrN, dictates the elemental composition, which in turn determines the molecular weight of the compound. The following diagram illustrates the relationship between the constituent elements and the final molecular properties.

Caption: Relationship between elemental composition, molecular formula, and molecular weight.

References

- 1. americanelements.com [americanelements.com]

- 2. 4-Bromo-2,3-dimethylpyridine | C7H8BrN | CID 22317941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Bromo-2,6-dimethylpyridine | C7H8BrN | CID 13081735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-BROMO-2,3-DIMETHYLPYRIDINE(259807-91-5) 1H NMR spectrum [chemicalbook.com]

Spectroscopic Profile of 4-Bromo-2,3-dimethylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Bromo-2,3-dimethylpyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details available experimental and predicted spectroscopic data, outlines methodologies for data acquisition, and presents visual workflows for these analytical techniques.

Core Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for 4-Bromo-2,3-dimethylpyridine. This information is crucial for substance identification, purity assessment, and structural elucidation.

Table 1: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) Data

| Parameter | Value |

| ¹H NMR (CDCl₃) | δ 8.10 (d, 1H), 7.34 (d, 1H), 2.58 (s, 3H), 2.39 (s, 3H) |

| ¹³C NMR | Predicted values are often used in the absence of experimental data and should be verified. Online prediction tools can provide estimated chemical shifts. |

| Mass Spec. (LC/MS) | m/z 185.7 ([M + H]⁺, 100%), 187.7 ([M + H + 2]⁺, 97%) |

Table 2: Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Data

| Parameter | Value |

| FT-IR | No experimental data was found in the searched literature. Characteristic peaks would be expected for C-H (aromatic and alkyl), C=C, C=N, and C-Br stretching and bending vibrations. |

| UV-Vis | No experimental data was found in the searched literature. Pyridine derivatives typically exhibit absorption maxima in the UV region. |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Bromo-2,3-dimethylpyridine in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence with an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single peaks for each unique carbon. A larger number of scans is usually required due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Sample Preparation: Prepare a dilute solution of 4-Bromo-2,3-dimethylpyridine in a suitable solvent compatible with the LC system (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

-

Chromatography:

-

Inject a small volume of the sample solution into the LC system.

-

Separate the compound using a suitable column (e.g., C18) and a mobile phase gradient (e.g., water and acetonitrile with a small amount of formic acid).

-

-

Mass Analysis:

-

Ionize the eluted compound using an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Detect the ions in positive ion mode to observe the protonated molecule [M+H]⁺. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in nearly a 1:1 ratio) should be observed in the mass spectrum.

-

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of solid 4-Bromo-2,3-dimethylpyridine directly onto the ATR crystal.

-

Instrumentation: Use a FT-IR spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare a dilute solution of 4-Bromo-2,3-dimethylpyridine in a UV-transparent solvent (e.g., ethanol or cyclohexane). The concentration should be adjusted to ensure the absorbance is within the linear range of the instrument (typically 0.1 - 1 AU).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a cuvette with the pure solvent to be used as a reference.

-

Fill a matched cuvette with the sample solution.

-

Scan a range of wavelengths (e.g., 200-400 nm) to identify the wavelength(s) of maximum absorbance (λmax).

-

Visualized Workflows

The following diagrams illustrate the general experimental workflows for the spectroscopic techniques described.

This guide serves as a foundational resource for the spectroscopic characterization of 4-Bromo-2,3-dimethylpyridine. Researchers are encouraged to perform experimental verification of the predicted data.

In-depth NMR Spectroscopic Analysis of 4-Bromo-2,3-dimethylpyridine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Bromo-2,3-dimethylpyridine. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a detailed examination of the compound's spectral characteristics. Due to the absence of publicly available experimental spectra, this guide utilizes high-quality predicted NMR data to facilitate structural elucidation and characterization.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 4-Bromo-2,3-dimethylpyridine reveals distinct signals corresponding to the aromatic protons and the methyl groups. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Proton Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |

| H-6 | 8.15 | d | 5.0 |

| H-5 | 7.37 | d | 5.0 |

| 2-CH₃ | 2.52 | s | - |

| 3-CH₃ | 2.35 | s | - |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum provides insights into the carbon framework of 4-Bromo-2,3-dimethylpyridine. The chemical shifts (δ) for each carbon atom are summarized in the table below.

| Carbon Assignment | Predicted Chemical Shift (δ ppm) |

| C-2 | 158.9 |

| C-6 | 149.8 |

| C-4 | 144.5 |

| C-3 | 131.8 |

| C-5 | 127.2 |

| 2-CH₃ | 23.8 |

| 3-CH₃ | 18.1 |

Experimental Protocols for NMR Spectroscopy of Pyridine Derivatives

While specific experimental data for 4-Bromo-2,3-dimethylpyridine is not available, the following provides a detailed, generalized protocol for acquiring high-quality NMR spectra of pyridine derivatives.

3.1. Sample Preparation

A sample of approximately 5-10 mg of the pyridine derivative is accurately weighed and dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), or methanol-d₄ (CD₃OD)). The choice of solvent is critical and should be based on the solubility of the compound and its chemical stability. A standard internal reference, such as tetramethylsilane (TMS), is typically added to the solvent by the manufacturer for chemical shift calibration (0.00 ppm). The solution is then transferred to a 5 mm NMR tube.

3.2. NMR Spectrometer Setup

A high-field NMR spectrometer, operating at a frequency of 400 MHz or higher for ¹H nuclei, is recommended for optimal signal dispersion and resolution. Before data acquisition, the spectrometer's magnetic field is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized by shimming to ensure sharp, symmetrical NMR signals.

3.3. ¹H NMR Data Acquisition Parameters

A standard one-pulse sequence is typically employed for ¹H NMR acquisition. Key parameters include:

-

Spectral Width: A spectral width of 12-16 ppm is generally sufficient to cover the chemical shift range of protons in most organic molecules.

-

Pulse Width: A 90° pulse is used to excite the protons.

-

Acquisition Time: An acquisition time of 2-4 seconds is set to ensure adequate data point resolution.

-

Relaxation Delay: A relaxation delay of 1-5 seconds is used between pulses to allow for the complete relaxation of the protons, ensuring accurate signal integration.

-

Number of Scans: The number of scans can range from 8 to 128, depending on the sample concentration, to achieve a satisfactory signal-to-noise ratio.

3.4. ¹³C NMR Data Acquisition Parameters

For ¹³C NMR, a proton-decoupled pulse sequence is commonly used to simplify the spectrum by removing C-H coupling. Important parameters include:

-

Spectral Width: A wider spectral width of 200-250 ppm is necessary to encompass the larger chemical shift range of carbon nuclei.

-

Pulse Width: A 30-45° pulse is often used to reduce the overall experiment time.

-

Acquisition Time: An acquisition time of 1-2 seconds is typical.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is employed.

-

Number of Scans: Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans (e.g., 1024 or more) is required to obtain a spectrum with a good signal-to-noise ratio.

3.5. Data Processing

The acquired raw data (Free Induction Decay or FID) is processed using specialized NMR software. The processing steps include:

-

Fourier Transformation: The FID is converted from the time domain to the frequency domain to produce the NMR spectrum.

-

Phasing: The spectrum is phased to ensure that all peaks have a pure absorption lineshape.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift axis is calibrated with respect to the internal standard (TMS at 0.00 ppm).

-

Integration: The relative areas under the ¹H NMR signals are integrated to determine the proton ratios.

Logical Workflow for NMR Data Analysis

The following diagram illustrates a logical workflow for the analysis and interpretation of NMR spectral data, from initial data acquisition to final structure elucidation.

Core Isomers and Physicochemical Properties

An In-depth Technical Guide to C7H8BrN Pyridine Derivatives: Synthesis, Properties, and Applications in Drug Development

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of pyridine derivatives with the molecular formula C7H8BrN. These compounds are of significant interest in medicinal chemistry and drug development due to their versatile chemical properties, which make them valuable synthons for the creation of complex, biologically active molecules. This document details the key isomers, their physicochemical properties, detailed synthesis protocols, and their applications as precursors in the development of targeted therapeutics.

The molecular formula C7H8BrN encompasses several structural isomers of substituted pyridines. The most prominent and commercially available isomers, which serve as crucial building blocks in synthetic chemistry, are detailed below. Their quantitative physicochemical data are summarized for comparative analysis.

| Property | 5-Bromo-2,3-dimethylpyridine | 2-Bromo-5-ethylpyridine | 2-(1-Bromoethyl)pyridine |

| CAS Number | 27063-90-7 | 19842-08-1 | 75504-01-7 |

| Molecular Formula | C7H8BrN | C7H8BrN | C7H8BrN |

| Molecular Weight | 186.05 g/mol | 186.05 g/mol [1] | 186.05 g/mol [2] |

| Physical Form | Liquid | Solid | - |

| Boiling Point | 40 °C / 0.3 mmHg | - | - |

| IUPAC Name | 5-bromo-2,3-dimethylpyridine | 2-bromo-5-ethylpyridine | 2-(1-bromoethyl)pyridine[2] |

| Computed XLogP3 | 2.4[1] | 2.4 | 1.8[2] |

| Hydrogen Bond Donors | 0 | 0 | 0 |

| Hydrogen Bond Acceptors | 1 | 1 | 1 |

Note: Some physical properties, such as boiling and melting points for all isomers, are not consistently reported in the literature. The data presented is a combination of experimental and computed values from various sources.

Synthesis and Derivatization: Experimental Protocols

C7H8BrN pyridine derivatives are valuable intermediates largely due to the reactivity of the brominated pyridine scaffold. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the synthesis of more complex molecules.

General Synthesis Workflow

The synthesis of substituted bromopyridines often starts from a readily available aminopyridine, which undergoes a Sandmeyer-type reaction to introduce the bromine atom. The resulting bromopyridine can then be further functionalized, for example, through a Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.

Protocol 1: Synthesis of 2-Bromo-5-ethylpyridine via Sandmeyer Reaction

This protocol outlines the synthesis of 2-bromo-5-ethylpyridine from 5-ethyl-2-aminopyridine, adapted from established procedures for the synthesis of bromopyridines from their corresponding amino precursors.

Materials:

-

5-ethyl-2-aminopyridine

-

48% Hydrobromic acid (HBr)

-

Sodium nitrite (NaNO2)

-

Copper(I) bromide (CuBr)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 5-ethyl-2-aminopyridine in 48% HBr. Cool the mixture to 0°C or lower in an ice-salt bath.

-

Slowly add a solution of sodium nitrite in water dropwise, ensuring the temperature is maintained at 0°C or lower.

-

After the addition is complete, continue stirring for 30 minutes.

-

In a separate flask, prepare a solution of CuBr in HBr. Add this to the reaction mixture.

-

Allow the reaction to warm to room temperature and then heat gently according to literature procedures for similar Sandmeyer reactions until nitrogen evolution ceases.

-

Cool the reaction mixture and neutralize with a solution of sodium hydroxide until the solution is basic.

-

Extract the product with diethyl ether (3x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield 2-bromo-5-ethylpyridine.

Protocol 2: Derivatization via Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a C7H8BrN isomer with an arylboronic acid to generate more complex derivatives.[3]

Materials:

-

C7H8BrN isomer (e.g., 5-Bromo-2,3-dimethylpyridine) (1.0 eq)

-

Arylboronic acid (1.1-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)

-

Base (e.g., K3PO4 or Na2CO3, 2.0-3.0 eq)

-

Solvent system (e.g., 1,4-dioxane/water)

Procedure:

-

To a Schlenk flask, add the C7H8BrN isomer, the arylboronic acid, the base, and the solvent.

-

Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

-

Add the palladium catalyst to the flask under the inert atmosphere.

-

Heat the reaction mixture to 85-95°C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Applications in Drug Development

Brominated pyridine derivatives are pivotal starting materials in the synthesis of a wide range of therapeutic agents. Their utility stems from the ability to act as a stable scaffold onto which various functional groups can be introduced, modulating the biological activity of the final compound.

Role as Precursors for Kinase Inhibitors

A significant application of these compounds is in the synthesis of kinase inhibitors.[4][5][6][7][8] The pyridine ring can act as a hinge-binder in the ATP-binding pocket of kinases, a crucial interaction for inhibitory activity. The bromine atom allows for the coupling of other molecular fragments that can interact with other regions of the enzyme, enhancing potency and selectivity. For example, derivatives of brominated pyridines are used to target signaling pathways involving Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is critical for angiogenesis in tumors.[9]

Ligands for Nicotinic Acetylcholine Receptors (nAChRs)

Certain bromopyridine derivatives, such as 2-bromo-5-ethylpyridine, have been utilized in the synthesis of ligands for nicotinic acetylcholine receptors (nAChRs).[10] These receptors are ligand-gated ion channels that are implicated in a variety of neurological disorders, and developing selective modulators for nAChR subtypes is an active area of research.[11][12][13][14] The pyridine core of these molecules can mimic the natural ligand, acetylcholine, while the substituents introduced via the bromine handle can confer selectivity for different receptor subtypes.

Conclusion

The C7H8BrN pyridine derivatives represent a class of highly versatile and valuable building blocks for drug discovery and development. Their stable, yet reactive, scaffold allows for the systematic exploration of chemical space through well-established synthetic protocols like the Suzuki-Miyaura coupling. The resulting complex molecules have shown promise as potent inhibitors of key biological targets, such as protein kinases and neurotransmitter receptors, underscoring the continued importance of these fundamental heterocyclic intermediates in medicinal chemistry.

References

- 1. 5-Bromo-2-ethylpyridine | C7H8BrN | CID 13979736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(1-Bromoethyl)pyridine | C7H8BrN | CID 15373657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. 2-BroMo-5-ethylpyridine | 19842-08-1 [chemicalbook.com]

- 11. mdpi.com [mdpi.com]

- 12. Generation of Candidate Ligands for Nicotinic Acetylcholine Receptors via In Situ Click Chemistry with a Soluble Acetylcholine Binding Protein Template - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Nicotinic Acetylcholine Receptor In Vitro and In Vivo Pharmacological Properties of 2'-Fluoro-3'-(substituted phenyl)deschloroepibatidine Analogues of 2'-Fluoro-3'-(4-nitrophenyl)deschloroepibatidine (4-Nitro-PFEB or RTI-7527-102) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling of 4-Bromo-2,3-dimethylpyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety and handling precautions for 4-Bromo-2,3-dimethylpyridine (CAS No. 259807-91-5). Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing risks associated with the handling of this compound.

Hazard Identification and Classification

4-Bromo-2,3-dimethylpyridine is a chemical that requires careful handling due to its potential health hazards. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a framework for understanding these risks.

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity — Single Exposure | 3 | H335: May cause respiratory irritation |

GHS Pictogram:

Signal Word: Warning [1]

Physical and Chemical Properties

Understanding the physical and chemical properties of 4-Bromo-2,3-dimethylpyridine is fundamental to its safe handling and storage.

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₇H₈BrN |

| Molecular Weight | 186.05 g/mol [2] |

| CAS Number | 259807-91-5[1][2][3] |

| Appearance | Not explicitly stated, handle as a potentially hazardous chemical solid or liquid. |

| Boiling Point | No data available |

| Melting Point | No data available |

| Density | No data available |

| Solubility | No data available |

| Vapor Pressure | No data available |

Safe Handling and Storage Protocols

Strict adherence to the following protocols is mandatory to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling 4-Bromo-2,3-dimethylpyridine.

Table 3: Personal Protective Equipment (PPE) Recommendations

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles or a face shield. | To prevent eye contact and serious eye irritation. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact and irritation. |

| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. | To protect skin from accidental splashes or spills. |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | To prevent inhalation of harmful vapors or dust. |

Engineering Controls

Engineering controls are the primary line of defense in minimizing exposure.

-

Ventilation: Always handle 4-Bromo-2,3-dimethylpyridine in a well-ventilated area. For procedures with a higher risk of generating aerosols or dust, a certified chemical fume hood is required.

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[3]

-

Do not breathe dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Use only non-sparking tools to prevent ignition sources.[3]

-

Keep away from heat, sparks, and open flames.

Storage Procedures

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Store in a locked cabinet or a restricted-access area.

Emergency Procedures

A clear and well-rehearsed emergency plan is critical for responding effectively to accidents.

First Aid Measures

Table 4: First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[3] |

Fire Fighting Measures

-

Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, or alcohol-resistant foam.[3]

-

Unsuitable Extinguishing Media: Do not use a heavy stream of water as it may spread the fire.

-

Specific Hazards: During a fire, hazardous decomposition products such as carbon oxides, nitrogen oxides, and hydrogen bromide gas may be formed.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Spill and Leak Procedures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as outlined in Table 3. Ensure adequate ventilation. Remove all sources of ignition.[3]

-

Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.[3]

-

Containment and Cleanup: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, labeled container for disposal. For large spills, dike the area to prevent spreading and contact environmental health and safety personnel.

Disposal Considerations

Dispose of 4-Bromo-2,3-dimethylpyridine and its containers in accordance with local, state, and federal regulations. This material should be treated as hazardous waste and disposed of by a licensed professional waste disposal service. Do not dispose of it down the drain or in regular trash.

Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of 4-Bromo-2,3-dimethylpyridine, from initial hazard assessment to emergency response.

Caption: Workflow for the safe handling of 4-Bromo-2,3-dimethylpyridine.

References

Technical Guide to the Safe Handling of 4-Bromo-2,3-dimethylpyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the material safety data for 4-Bromo-2,3-dimethylpyridine (CAS No. 259807-91-5), designed to inform researchers, scientists, and professionals in the drug development field on its safe handling, storage, and emergency procedures. The information herein is compiled from available safety data sheets and chemical databases.

Section 1: Chemical and Physical Properties

A summary of the key physical and chemical properties of 4-Bromo-2,3-dimethylpyridine is presented below. This data is essential for understanding the compound's behavior under various laboratory conditions.

| Property | Value | Source |

| Molecular Formula | C₇H₈BrN | PubChem[1] |

| Molecular Weight | 186.05 g/mol | PubChem[1] |

| CAS Number | 259807-91-5 | PubChem[1] |

| IUPAC Name | 4-bromo-2,3-dimethylpyridine | PubChem[1] |

| XLogP3 | 2.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

| Exact Mass | 184.98401 Da | PubChem[1] |

| Monoisotopic Mass | 184.98401 Da | PubChem[1] |

| Topological Polar Surface Area | 12.9 Ų | PubChem[1] |

| Heavy Atom Count | 9 | PubChem[1] |

Section 2: Hazard Identification and Safety Precautions

Precautionary Statements:

-

Prevention: At present, no specific prevention statements are available.[2]

-

Response: At present, no specific response statements are available.[2]

-

Storage: At present, no specific storage statements are available.[2]

-

Disposal: At present, no specific disposal statements are available.[2]

General Safe Handling Procedures:

-

Handle in a well-ventilated place.[2]

-

Wear suitable protective clothing, including chemical-impermeable gloves.[2]

-

Avoid contact with skin and eyes.[2]

-

Avoid the formation of dust and aerosols.[2]

-

Use non-sparking tools.[2]

-

Prevent fire caused by electrostatic discharge steam.[2]

Section 3: Emergency Procedures

Detailed protocols for responding to various types of exposure and spills are crucial for maintaining a safe laboratory environment.

First-Aid Measures

| Exposure Route | First-Aid Protocol | Source |

| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical. | Echemi[2] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. | Echemi[2] |

| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor. | Echemi[2] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. | Echemi[2] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]

-

Specific Hazards: No specific data is available regarding hazards arising from the chemical during a fire.[2]

-

Protective Actions for Fire-Fighters: Wear a self-contained breathing apparatus for firefighting if necessary.[2]

Accidental Release Measures

In the event of a spill, the following workflow should be initiated to ensure containment and cleanup are performed safely.

Caption: Workflow for handling a chemical spill of 4-Bromo-2,3-dimethylpyridine.

Section 4: Handling and Storage

Proper handling and storage are critical to maintaining the stability and safety of 4-Bromo-2,3-dimethylpyridine.

Precautions for Safe Handling:

-

Operations should be conducted in a well-ventilated area.[2]

-

Wear appropriate protective attire to prevent contact with skin and eyes.[2]

-

Measures should be in place to prevent the formation of dust and aerosols.[2]

-

Utilize non-sparking tools and equipment to prevent ignition.[2]

-

Take precautions against electrostatic discharge.[2]

Conditions for Safe Storage:

-

Store in a tightly closed container.[2]

-

Further details on specific storage conditions, such as temperature and incompatible materials, are not currently available.[2]

References

An In-depth Technical Guide to the Discovery and Synthetic History of 4-Bromo-2,3-dimethylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and synthetic history of 4-Bromo-2,3-dimethylpyridine, a valuable heterocyclic building block in medicinal chemistry and drug development. While the initial discovery of this compound is not prominently documented in early chemical literature, a key synthetic pathway was detailed in the early 21st century. This document outlines the known synthetic route, providing detailed experimental protocols, quantitative data, and a process workflow diagram to facilitate its synthesis and application in research and development.

Introduction

4-Bromo-2,3-dimethylpyridine, also known as 4-bromo-2,3-lutidine, is a substituted pyridine derivative with significant potential as an intermediate in the synthesis of complex organic molecules. Its utility has been noted in the preparation of propargyl pyridinyl ethers, which are being investigated as potential cytochrome P450 inhibitors. The strategic placement of the bromine atom at the 4-position, along with the two methyl groups on the pyridine ring, offers a versatile handle for further functionalization through various cross-coupling reactions, making it a valuable scaffold for creating diverse chemical libraries for drug discovery.

Discovery and Synthetic History

The precise historical moment of the first synthesis of 4-Bromo-2,3-dimethylpyridine is not clearly recorded in readily accessible scientific literature. However, a significant and well-documented synthetic method was disclosed in a 2010 patent, which provides a reliable and reproducible route to this compound. This synthesis proceeds from the readily available starting material, 2,3-dimethylpyridin-4-ol.

The synthetic approach involves the conversion of the hydroxyl group of 2,3-dimethylpyridin-4-ol to a bromine atom using a brominating agent. This transformation is a common strategy in heterocyclic chemistry for the preparation of halopyridines, which are often more reactive towards nucleophilic substitution and cross-coupling reactions than their hydroxyl counterparts.

Synthetic Pathway

The most prominently documented synthesis of 4-Bromo-2,3-dimethylpyridine involves the bromination of 2,3-dimethylpyridin-4-ol using phosphorus tribromide (PBr₃). This reaction is a well-established method for converting alcohols to alkyl and aryl bromides.

Reaction Scheme

The overall reaction can be depicted as follows:

Caption: Synthesis of 4-Bromo-2,3-dimethylpyridine.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 4-Bromo-2,3-dimethylpyridine from 2,3-dimethylpyridin-4-ol as described in the reference literature.

| Parameter | Value | Reference |

| Starting Material | 2,3-Dimethylpyridin-4-ol | |

| Reagent | Phosphorus Tribromide (PBr₃) | |

| Reaction Temperature | 130 °C | |

| Reaction Time | 4 hours | |

| Yield | 60% | |

| Purity | 90% |

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of 4-Bromo-2,3-dimethylpyridine based on the procedure described in patent WO2010/117425.

5.1. Synthesis of 4-Bromo-2,3-dimethylpyridine from 2,3-Dimethylpyridin-4-ol

-

Materials:

-

2,3-Dimethylpyridin-4-ol (2.0 g, 20 mmol)

-

Phosphorus tribromide (14.0 g, 49 mmol)

-

Ice water

-

Aqueous sodium hydroxide

-

Ether

-

-

Procedure:

-

In a reaction vessel equipped with a stirrer and under a nitrogen atmosphere, combine 2,3-dimethylpyridin-4-ol (2.0 g, 20 mmol) and phosphorus tribromide (14.0 g, 49 mmol).

-

Stir the reaction mixture and heat to 130 °C for 4 hours.

-

After the reaction is complete, cool the mixture and slowly pour it into ice water.

-

Adjust the pH of the aqueous mixture to be alkaline using aqueous sodium hydroxide.

-

Extract the mixture with ether.

-

Separate the organic phase and concentrate it under reduced pressure to remove the ether.

-

The resulting product is a brown, needle-like solid (2.03 g).

-

-

Product Characterization:

-

Yield: 60%

-

Purity: 90%

-

¹H NMR (CDCl₃): δ 8.10 (d, 1H), 7.34 (d, 1H), 2.58 (s, 3H), 2.39 (s, 3H)

-

LC/MS: m/z 185.7 ([M+H]⁺, 100%), 187.7 ([M+H+2]⁺, 97%)

-

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of 4-Bromo-2,3-dimethylpyridine.

Caption: Experimental workflow for the synthesis.

Conclusion

4-Bromo-2,3-dimethylpyridine is a valuable building block in organic synthesis, particularly for applications in medicinal chemistry. While its early history is not extensively detailed, a robust and well-documented synthetic method from 2,3-dimethylpyridin-4-ol provides a clear and efficient route to this compound. The detailed protocols and data presented in this guide are intended to support researchers and drug development professionals in the synthesis and utilization of this important chemical intermediate.

Methodological & Application

Synthesis of 4-Bromo-2,3-dimethylpyridine: An Essential Building Block for Pharmaceutical Research

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Bromo-2,3-dimethylpyridine is a key heterocyclic building block in the synthesis of various pharmaceutical compounds. Its specific substitution pattern makes it a valuable intermediate for creating complex molecular architectures. Notably, it has been utilized in the preparation of propargyl pyridinyl ethers, which are investigated as potential cytochrome P450 inhibitors. This document provides a detailed protocol for the synthesis of 4-Bromo-2,3-dimethylpyridine from 2,3-dimethylpyridin-4-ol, a reliable method for laboratory-scale production.

Data Presentation

The following table summarizes the quantitative data for the synthesis of 4-Bromo-2,3-dimethylpyridine.

| Parameter | Value | Reference |

| Starting Material | 2,3-dimethylpyridin-4-ol | [1] |

| Reagent | Phosphorus tribromide (PBr₃) | [1] |

| Reaction Time | 4 hours | [1] |

| Reaction Temperature | 130 °C | [1] |

| Product Yield | 60% | [1] |

| Product Purity | 90% | [1] |

| Molecular Formula | C₇H₈BrN | [2] |

| Molecular Weight | 186.05 g/mol | [2] |

| Appearance | Brown needle-like solid | [1] |

| ¹H NMR (CDCl₃) | δ 8.10 (d, 1H), 7.34 (d, 1H), 2.58 (s, 3H), 2.39 (s, 3H) | [1] |

| LC/MS (m/z) | 185.7 ([M+H]⁺, 100%), 187.7 ([M+H+2]⁺, 97%) | [1] |

Experimental Protocol

This protocol details the synthesis of 4-Bromo-2,3-dimethylpyridine from 2,3-dimethylpyridin-4-ol.

Materials:

-

2,3-dimethylpyridin-4-ol

-

Phosphorus tribromide (PBr₃)

-

Sodium hydroxide (NaOH)

-

Ether

-

Ice

-

Nitrogen gas supply

-

Round-bottom flask

-

Heating mantle with stirrer

-

Condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine 2,3-dimethylpyridin-4-ol (2.0 g, 20 mmol) and phosphorus tribromide (14.0 g, 49 mmol).[1]

-

Inert Atmosphere: Purge the reaction vessel with nitrogen gas to establish an inert atmosphere.[1]

-

Reaction: Heat the reaction mixture to 130 °C and stir for 4 hours.[1]

-

Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into ice water.

-

Neutralization: Adjust the pH of the aqueous mixture to alkaline using an aqueous solution of sodium hydroxide.[1]

-

Extraction: Transfer the mixture to a separatory funnel and extract with ether. Repeat the extraction process with ether and water.[1]

-

Drying and Concentration: Combine the organic phases and dry over a suitable drying agent (e.g., anhydrous sodium sulfate). Concentrate the organic phase under reduced pressure using a rotary evaporator to remove the ether.[1]

-

Product Isolation: The resulting brown needle-like solid is the crude 4-Bromo-2,3-dimethylpyridine (2.03 g, 90% purity, 60% yield).[1]

-

Product Confirmation: The structure of the product can be confirmed by ¹H NMR and LC/MS analysis.[1]

Visualizations

Synthesis Workflow Diagram:

Caption: Workflow for the synthesis of 4-Bromo-2,3-dimethylpyridine.

Alternative Synthetic Strategies:

While the protocol described above is a reliable method, other synthetic routes could be explored. The Sandmeyer reaction , for instance, is a classic method for introducing a bromo substituent onto an aromatic ring.[3][4][5] This would involve the diazotization of 4-amino-2,3-dimethylpyridine followed by treatment with a copper(I) bromide salt.[3][6] The success of this route is contingent on the availability and stability of the corresponding aminopyridine precursor.

Another approach could be the direct bromination of 2,3-dimethylpyridine. However, direct bromination of pyridine derivatives can sometimes lead to a mixture of isomers, and the regioselectivity can be influenced by the reaction conditions and the brominating agent used.[7][8] For example, the use of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) on 2,3-dimethylpyridine has been reported to yield 5-bromo-2,3-dimethylpyridine, highlighting the challenge of achieving substitution at the 4-position through this method.[7] Therefore, the synthesis from 2,3-dimethylpyridin-4-ol offers a more direct and regioselective route to the desired product.

References

- 1. 4-BROMO-2,3-DIMETHYLPYRIDINE CAS#: 259807-91-5 [m.chemicalbook.com]

- 2. 4-Bromo-2,3-dimethylpyridine | C7H8BrN | CID 22317941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. m.youtube.com [m.youtube.com]

- 7. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]

- 8. US11613549B2 - Bromination of pyridine derivatives - Google Patents [patents.google.com]

Application Notes and Protocols: 4-Bromo-2,3-dimethylpyridine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,3-dimethylpyridine is a versatile heterocyclic building block utilized in organic synthesis, particularly in the construction of complex molecules with potential biological activity. Its pyridine core, substituted with a bromine atom at the 4-position and two methyl groups at the 2- and 3-positions, offers a unique scaffold for the introduction of diverse functionalities. The bromine atom serves as a key handle for various transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. This document provides detailed application notes and generalized protocols for the use of 4-Bromo-2,3-dimethylpyridine in several key organic transformations.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Bromo-2,3-dimethylpyridine is provided below.

| Property | Value |

| CAS Number | 259807-91-5 |

| Molecular Formula | C₇H₈BrN |

| Molecular Weight | 186.05 g/mol |

| Appearance | Brown needle-like solid |

Key Synthetic Applications

4-Bromo-2,3-dimethylpyridine is a valuable precursor for the synthesis of a variety of substituted pyridines. The primary modes of its application involve palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These transformations allow for the introduction of aryl, alkynyl, and amino moieties, respectively, at the 4-position of the pyridine ring.

Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-2,3-dimethylpyridines

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound. This reaction is widely used to synthesize biaryl and heteroaryl-aryl compounds.

Generalized Experimental Protocol: Suzuki-Miyaura Coupling

-

Materials:

-

4-Bromo-2,3-dimethylpyridine (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equiv)

-

Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, Toluene)

-

-

Procedure:

-

To an oven-dried Schlenk flask, add 4-Bromo-2,3-dimethylpyridine, the arylboronic acid, the palladium catalyst, and the base.

-

Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-2,3-dimethylpyridine.

-

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%)* |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | Dioxane/H₂O | 100 | 8 | 80-90 |

| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 110 | 16 | 75-85 |

*Yields are representative and may vary for 4-Bromo-2,3-dimethylpyridine. Optimization of reaction conditions is recommended.

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Sonogashira Coupling: Synthesis of 4-Alkynyl-2,3-dimethylpyridines

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to substituted alkynes.

Generalized Experimental Protocol: Sonogashira Coupling

-

Materials:

-

4-Bromo-2,3-dimethylpyridine (1.0 equiv)

-

Terminal alkyne (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

-

Copper(I) iodide (CuI, 1-5 mol%)

-

Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))

-

Anhydrous and degassed solvent (e.g., THF, DMF)

-

-

Procedure:

-

To a dry Schlenk flask, add 4-Bromo-2,3-dimethylpyridine, the palladium catalyst, and CuI.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent, followed by the base and the terminal alkyne via syringe.

-

Stir the reaction at room temperature or heat to 40-60 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution.

-

Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

-

Table 2: Representative Conditions for Sonogashira Coupling of Bromopyridines

| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%)* |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (1) | Et₃N | THF | RT | 6 | 80-90 |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (2) | DIPA | DMF | 50 | 12 | 75-85 |

| 3 | 1-Heptyne | PdCl₂(dppf) (2.5) | CuI (5) | Et₃N | Dioxane | 60 | 8 | 80-90 |

*Yields are representative and may vary for 4-Bromo-2,3-dimethylpyridine. Optimization of reaction conditions is recommended.

Caption: Catalytic cycle of the Sonogashira coupling.

Buchwald-Hartwig Amination: Synthesis of 4-Amino-2,3-dimethylpyridine Derivatives

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing for the coupling of aryl halides with a wide range of amines.

Generalized Experimental Protocol: Buchwald-Hartwig Amination

-

Materials:

-

4-Bromo-2,3-dimethylpyridine (1.0 equiv)

-

Amine (1.2 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine ligand (e.g., BINAP, XPhos, 2-4 mol%)

-

Base (e.g., NaOtBu, K₃PO₄, 1.4 equiv)

-

Anhydrous and degassed solvent (e.g., Toluene, Dioxane)

-

-

Procedure:

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, ligand, and base.

-

Add 4-Bromo-2,3-dimethylpyridine and the amine.

-

Add the degassed solvent.

-

Seal the tube and heat the reaction mixture to 80-110 °C.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with an organic solvent.

-

Filter through a pad of celite and wash the filtrate with water and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography.

-

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%)* |

| 1 | Morpholine | Pd₂(dba)₃ (1) | BINAP (2) | NaOtBu | Toluene | 100 | 12 | 85-95 |

| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 110 | 18 | 80-90 |

| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | DavePhos (3) | LHMDS | THF | 80 | 10 | 80-90 |

*Yields are representative and may vary for 4-Bromo-2,3-dimethylpyridine. Optimization of reaction conditions is recommended.

Caption: Decision workflow for Buchwald-Hartwig amination.

Application in Medicinal Chemistry: Synthesis of Cytochrome P450 Inhibitors

Substituted pyridines are prevalent scaffolds in medicinal chemistry. 4-Bromo-2,3-dimethylpyridine has been reported as a precursor in the synthesis of propargyl pyridinyl ethers, which have been investigated as potential inhibitors of cytochrome P450 (CYP) enzymes.[1][2][3][4][5] CYP enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a wide variety of endogenous and exogenous compounds, including drugs. Inhibition of specific CYP isozymes can be a therapeutic strategy or a source of drug-drug interactions. The synthesis of these potential inhibitors likely involves a nucleophilic substitution reaction where the bromide of 4-bromo-2,3-dimethylpyridine is displaced by a propargyl alcohol derivative.

Caption: Synthesis and proposed mechanism of action for CYP450 inhibitors.

Conclusion

4-Bromo-2,3-dimethylpyridine is a valuable and versatile building block in organic synthesis. Its utility in palladium-catalyzed cross-coupling reactions provides efficient routes to a variety of substituted pyridines, which are important motifs in medicinal chemistry and materials science. The generalized protocols provided herein serve as a starting point for the development of specific synthetic methodologies. Further optimization of reaction conditions is encouraged to achieve the best possible outcomes for specific substrates.

References

- 1. Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-Based Inhibitor Design for Evaluation of a CYP3A4 Pharmacophore Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 4-Bromo-2,3-dimethylpyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 4-Bromo-2,3-dimethylpyridine in Suzuki-Miyaura cross-coupling reactions. This versatile building block is pivotal in synthesizing a wide array of substituted pyridine derivatives, which are significant scaffolds in medicinal chemistry and materials science. The following protocols and data are based on established methodologies for similar bromopyridine substrates and serve as a robust starting point for reaction optimization.

Reaction Principle

The Suzuki-Miyaura coupling is a potent palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or its ester.[1][2] The reaction proceeds through a catalytic cycle involving three primary steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the catalyst.[1][2][3] The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, potentially leading to catalyst deactivation; therefore, careful selection of ligands and reaction conditions is crucial for achieving high yields.[1]

General Experimental Workflow

The successful execution of a Suzuki-Miyaura coupling reaction requires careful attention to creating an inert atmosphere to prevent catalyst degradation. The general workflow is outlined below.

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

Recommended Reaction Conditions

Based on analogous reactions with substituted bromopyridines, a range of conditions can be successfully applied to the Suzuki-Miyaura coupling of 4-Bromo-2,3-dimethylpyridine. The table below summarizes typical catalysts, bases, and solvents, with representative yields for similar substrates to guide reaction optimization.

| Catalyst (mol%) | Boronic Acid (equiv) | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Representative Yield (%) |

| Pd(PPh₃)₄ (3-5) | Arylboronic acid (1.2) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 80-100 | 12-24 | 70-95 |

| Pd(dppf)Cl₂ (2-5) | Arylboronic acid (1.2) | K₃PO₄ (2.0-3.0) | Toluene/H₂O (4:1) | 100-110 | 8-18 | 75-98 |

| Pd(OAc)₂/SPhos (2/4) | Arylboronic acid (1.5) | K₃PO₄ (2.0) | 1,4-Dioxane | 80-110 | 6-16 | 80-99 |

| Pd₂(dba)₃/XPhos (2/4) | Arylboronic acid (1.5) | NaOtBu (2.0) | Toluene | 80-110 | 4-12 | 80-99 |

Yields are representative and based on couplings with structurally similar bromopyridines. Optimization for specific substrates is recommended.

Detailed Experimental Protocol

This protocol provides a starting point for the Suzuki-Miyaura coupling of 4-Bromo-2,3-dimethylpyridine with a generic arylboronic acid.

Materials:

-

4-Bromo-2,3-dimethylpyridine (1.0 equiv)

-

Arylboronic acid (1.2–1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃, 2.0–3.0 equiv)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

-

Inert gas (Argon or Nitrogen)

-

Standard oven-dried glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-2,3-dimethylpyridine (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

-

Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.[4]

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. A typical reaction concentration is between 0.1 and 0.5 M with respect to the 4-Bromo-2,3-dimethylpyridine.[1]

-

Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[1]

-

Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.[1]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling is a well-understood catalytic cycle centered around a palladium complex.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting and Optimization

-

Low Conversion: If the reaction stalls or shows low conversion, ensure the reaction setup is completely free of oxygen and moisture. Degassing the solvent thoroughly is critical. Increasing the reaction temperature or screening a different, more active catalyst/ligand system (e.g., a Buchwald-type ligand like SPhos or XPhos) may be beneficial.[4]

-

Side Reactions: Homocoupling of the boronic acid can occur, particularly if the reaction mixture is not properly degassed.[5] Protodeborylation (hydrolysis of the boronic acid) is another potential side reaction, especially with heteroaryl boronic acids.[5] Using a slight excess of the boronic acid can help mitigate incomplete conversion due to these side reactions.

-

Catalyst Inhibition: The pyridine nitrogen can inhibit the palladium catalyst. The use of bulky, electron-rich phosphine ligands can often overcome this issue by promoting the desired catalytic steps.[4]

By following these guidelines and protocols, researchers can effectively employ 4-Bromo-2,3-dimethylpyridine as a substrate in Suzuki-Miyaura coupling reactions to synthesize a diverse range of valuable molecules for drug discovery and development.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromo-2,3-dimethylpyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 4-bromo-2,3-dimethylpyridine. This versatile building block is a valuable starting material for the synthesis of a diverse range of substituted pyridine derivatives, which are of significant interest in medicinal chemistry and materials science. The protocols outlined below cover three of the most powerful and widely used cross-coupling reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.

While specific literature examples for cross-coupling reactions of 4-bromo-2,3-dimethylpyridine are limited, the following protocols have been developed based on established and reliable procedures for structurally similar bromopyridine substrates. These notes provide a strong foundation for reaction optimization and the successful synthesis of target compounds.

Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-2,3-dimethylpyridines

The Suzuki-Miyaura reaction is a robust method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl compounds. This reaction is particularly valuable for introducing a variety of aryl and heteroaryl substituents at the 4-position of the 2,3-dimethylpyridine core.

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of bromopyridines with various arylboronic acids. These conditions can serve as a starting point for the optimization of reactions with 4-bromo-2,3-dimethylpyridine.

| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3-5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90-100 | 12-18 | 75-90 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100-110 | 16-24 | 80-95 |

| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | 70-85 |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of substituted bromopyridines.

Materials:

-

4-Bromo-2,3-dimethylpyridine (1.0 mmol, 1.0 equiv.)

-

Arylboronic acid (1.2 mmol, 1.2 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv.)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)

-

Inert gas (Argon or Nitrogen)

-

Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

-

To a dry Schlenk flask containing a magnetic stir bar, add 4-bromo-2,3-dimethylpyridine, the arylboronic acid, the palladium catalyst, and the base.

-